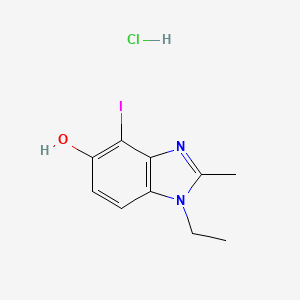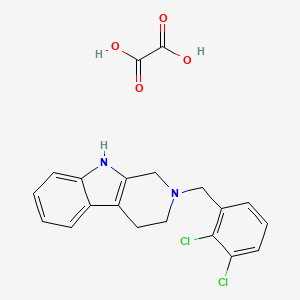
5-(4-methylphenyl)-3-(4-nitrobenzylidene)-2(3H)-furanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(4-methylphenyl)-3-(4-nitrobenzylidene)-2(3H)-furanone, also known as MNB-F, is a synthetic compound that has drawn attention due to its potential applications in scientific research. MNB-F belongs to the family of furanone compounds, which are known for their diverse biological activities.
Mécanisme D'action
The mechanism of action of 5-(4-methylphenyl)-3-(4-nitrobenzylidene)-2(3H)-furanone is not fully understood. However, it is believed that this compound interacts with cellular components such as DNA, enzymes, and proteins, leading to the observed biological activities. This compound has been shown to inhibit the activity of enzymes such as acetylcholinesterase, which is involved in the transmission of nerve impulses. This inhibition may contribute to the observed antifungal and antibacterial activities of this compound.
Biochemical and Physiological Effects:
This compound has been reported to exhibit various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells by activating the caspase pathway. This compound has also been found to inhibit the growth of bacteria and fungi by disrupting their cell membranes. Furthermore, this compound has been shown to have an inhibitory effect on acetylcholinesterase, which may have implications for the treatment of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 5-(4-methylphenyl)-3-(4-nitrobenzylidene)-2(3H)-furanone in lab experiments is its diverse biological activities, which make it a versatile tool for investigating various biological processes. Another advantage is its synthetic accessibility, which allows for the production of large quantities of the compound. However, one limitation of using this compound is its potential toxicity, which may limit its use in certain experiments. Furthermore, the mechanism of action of this compound is not fully understood, which may pose challenges for interpreting experimental results.
Orientations Futures
There are several future directions for the investigation of 5-(4-methylphenyl)-3-(4-nitrobenzylidene)-2(3H)-furanone. One direction is to further elucidate its mechanism of action, which may provide insights into its diverse biological activities. Another direction is to investigate its potential use as a photosensitizer in photodynamic therapy. Additionally, the development of derivatives of this compound may lead to compounds with improved biological activities and reduced toxicity. Finally, the investigation of the pharmacokinetics and pharmacodynamics of this compound may provide insights into its potential use as a therapeutic agent.
Conclusion:
In conclusion, this compound is a synthetic compound with potential applications in scientific research. Its diverse biological activities, synthetic accessibility, and potential use as a photosensitizer make it a versatile tool for investigating various biological processes. However, its potential toxicity and the lack of understanding of its mechanism of action pose challenges for its use in certain experiments. Further investigation into the mechanism of action, development of derivatives, and investigation of its pharmacokinetics and pharmacodynamics may lead to the development of novel therapeutic agents.
Méthodes De Synthèse
5-(4-methylphenyl)-3-(4-nitrobenzylidene)-2(3H)-furanone can be synthesized through a multistep process starting from commercially available starting materials. The synthesis involves the condensation of 4-methylbenzaldehyde and 4-nitrobenzaldehyde with ethyl acetoacetate followed by cyclization to form the furanone ring. The final product is obtained after purification by column chromatography.
Applications De Recherche Scientifique
5-(4-methylphenyl)-3-(4-nitrobenzylidene)-2(3H)-furanone has been found to have potential applications in scientific research. It has been reported to exhibit antibacterial, antifungal, and antiviral activities. This compound has also been shown to inhibit the growth of cancer cells and induce apoptosis. Furthermore, this compound has been investigated for its potential use as a photosensitizer in photodynamic therapy.
Propriétés
IUPAC Name |
(3Z)-5-(4-methylphenyl)-3-[(4-nitrophenyl)methylidene]furan-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13NO4/c1-12-2-6-14(7-3-12)17-11-15(18(20)23-17)10-13-4-8-16(9-5-13)19(21)22/h2-11H,1H3/b15-10- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QARZFYPEGTXAJL-GDNBJRDFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC(=CC3=CC=C(C=C3)[N+](=O)[O-])C(=O)O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C2=C/C(=C/C3=CC=C(C=C3)[N+](=O)[O-])/C(=O)O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl 3-{2-[(3-ethylphenyl)amino]-2-oxoethyl}-1,7-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B5085278.png)
![N-{1-[1-(1,4-dithiepan-6-yl)-4-piperidinyl]-1H-pyrazol-5-yl}cyclopropanecarboxamide](/img/structure/B5085287.png)

![N-(2-(4-bromophenyl)-1-{[(4-fluorophenyl)amino]carbonyl}vinyl)-2-fluorobenzamide](/img/structure/B5085296.png)

![ethyl 1-[4-methoxy-3-(methoxymethyl)benzyl]-4-(2-phenoxyethyl)-4-piperidinecarboxylate](/img/structure/B5085322.png)


![1-{3'-[1-(1,3-thiazol-2-ylmethyl)-1H-pyrazol-3-yl]-3-biphenylyl}ethanone](/img/structure/B5085344.png)
![dimethyl 2,2'-[2,5-thienediylbis(methylene)]bis(1,3-benzothiazole-6-carboxylate)](/img/structure/B5085363.png)

![6-ethyl-2-[(4-isopropylbenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5085377.png)
![1-[3-(2,6-dimethylphenoxy)propyl]-1H-imidazole](/img/structure/B5085381.png)
